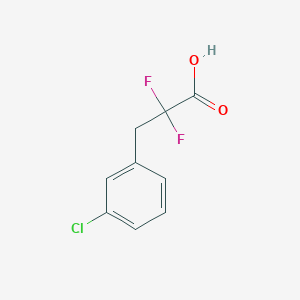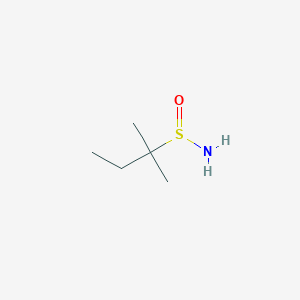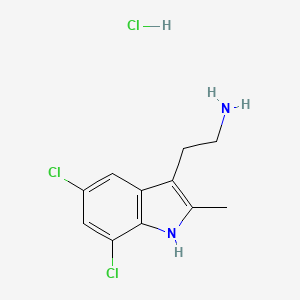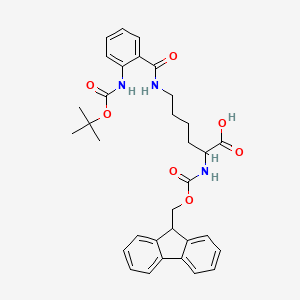
Boc-2Abz-(1).Fmoc-DL-Lys(1)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Boc-2Abz-(1).Fmoc-DL-Lys(1)-OH” es un compuesto sintético que se utiliza en diversas aplicaciones de investigación científica. Es un derivado de la lisina, un aminoácido esencial, y se utiliza a menudo en la síntesis de péptidos y estudios bioquímicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de “Boc-2Abz-(1).Fmoc-DL-Lys(1)-OH” normalmente implica la protección de los grupos amino y carboxilo de la lisina. El grupo Boc (terc-butoxicarbonilo) se utiliza para proteger el grupo amino, mientras que el grupo Fmoc (9-fluorenilmetoxicarbonilo) se utiliza para proteger el grupo carboxilo. La síntesis puede implicar varios pasos, incluidos:
- Protección del grupo amino con Boc.
- Protección del grupo carboxilo con Fmoc.
- Reacciones de acoplamiento para unir el grupo 2Abz.
Métodos de producción industrial
Los métodos de producción industrial de estos compuestos suelen implicar sintetizadores de péptidos automatizados, que pueden manejar de forma eficiente los pasos repetitivos de protección, desprotección y acoplamiento.
Análisis De Reacciones Químicas
Tipos de reacciones
“Boc-2Abz-(1).Fmoc-DL-Lys(1)-OH” puede sufrir diversas reacciones químicas, incluidas:
Reacciones de desprotección: Eliminación de grupos Boc y Fmoc en condiciones ácidas o básicas.
Reacciones de acoplamiento: Formación de enlaces peptídicos con otros aminoácidos o péptidos.
Reactivos y condiciones comunes
Desprotección: Ácido trifluoroacético (TFA) para la eliminación de Boc, piperidina para la eliminación de Fmoc.
Acoplamiento: Carbodiimidas como EDC o DCC, a menudo en presencia de HOBt o HOAt.
Principales productos formados
Los principales productos formados a partir de estas reacciones son típicamente péptidos o derivados de péptidos, dependiendo de los socios de acoplamiento específicos utilizados.
Aplicaciones Científicas De Investigación
“Boc-2Abz-(1).Fmoc-DL-Lys(1)-OH” se utiliza en diversas aplicaciones de investigación científica, incluidas:
Química: Como bloque de construcción en la síntesis de péptidos.
Biología: En el estudio de las interacciones proteína-proteína e interacciones enzima-sustrato.
Medicina: Posible uso en el desarrollo de fármacos y péptidos terapéuticos.
Industria: Se utiliza en la producción de péptidos sintéticos para fines de investigación y comerciales.
Mecanismo De Acción
El mecanismo de acción de “Boc-2Abz-(1).Fmoc-DL-Lys(1)-OH” depende de su aplicación específica. En la síntesis de péptidos, actúa como un derivado de aminoácido protegido, lo que permite reacciones selectivas de desprotección y acoplamiento. Los objetivos moleculares y las vías implicadas serían específicos de los péptidos o proteínas que se están estudiando.
Comparación Con Compuestos Similares
Compuestos similares
Boc-Lys(Fmoc)-OH: Otro derivado de lisina protegido.
Fmoc-Lys(Boc)-OH: Compuesto similar con grupos protectores invertidos.
Boc-2Abz-Lys-OH: Un compuesto relacionado sin el grupo Fmoc.
Singularidad
“Boc-2Abz-(1).Fmoc-DL-Lys(1)-OH” es único en su combinación específica de grupos protectores y la parte 2Abz, que puede conferir propiedades o reactividad específicas en la síntesis de péptidos.
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37N3O7/c1-33(2,3)43-32(41)35-27-17-9-8-16-25(27)29(37)34-19-11-10-18-28(30(38)39)36-31(40)42-20-26-23-14-6-4-12-21(23)22-13-5-7-15-24(22)26/h4-9,12-17,26,28H,10-11,18-20H2,1-3H3,(H,34,37)(H,35,41)(H,36,40)(H,38,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUROGAFZBBJCBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1C(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
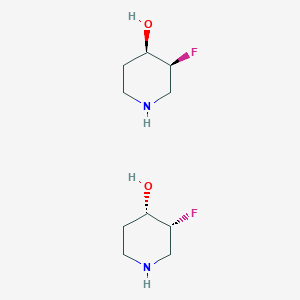
![(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)methanol](/img/structure/B12316874.png)
![2-Cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B12316875.png)
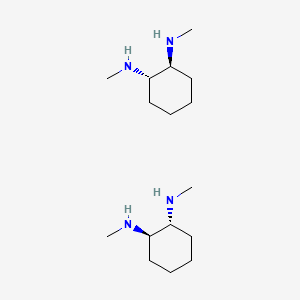
![(11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-acetamidobenzoate](/img/structure/B12316888.png)
![4-[(2,3-Dimethoxyphenyl)methylidene]-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B12316892.png)
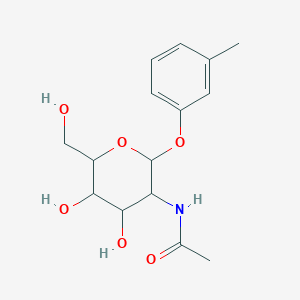
![4-amino-N-[2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(4-amino-2-hydroxybutanoyl)amino]-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B12316917.png)
![[6-[(3,4-Dihydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl)oxy]-4-[[8-[3,4-dihydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate](/img/structure/B12316925.png)
![2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile](/img/structure/B12316930.png)
![3-[4-[(3-Bromophenyl)methoxy]-3-iodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12316937.png)
